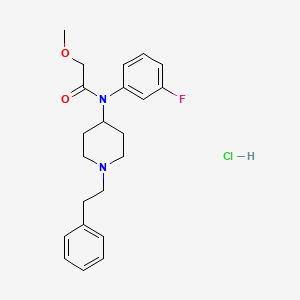

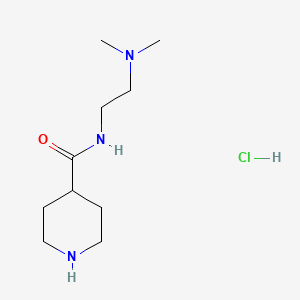

![molecular formula C13H26ClF6N5O2P+ B12357686 [(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)

[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

High Ductility Magnesium Phosphate Cement-Based Composites (HDMC) are a type of inorganic cementitious material produced through the acid-base neutralization reaction of magnesium oxide and phosphate . HDMC is known for its excellent mechanical properties and water stability, making it a valuable material in construction and building applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

HDMC is synthesized by mixing magnesium oxide with potassium dihydrogen phosphate in specific ratios. The optimal water/binder ratio is 0.16, and the magnesium oxide/potassium dihydrogen phosphate ratio is 5 . The mixture undergoes ambient curing for 28 days to achieve higher retention rates of strength, ductility, and toughness .

Industrial Production Methods

In industrial settings, HDMC is produced by combining dead-burned magnesium oxide with ammonium phosphate. the release of ammonia during the hydration process can hinder its wide application . To mitigate this, alternative raw materials and optimized curing conditions are employed to enhance the mechanical properties and water stability of HDMC .

Chemical Reactions Analysis

Types of Reactions

HDMC undergoes various chemical reactions, including acid-base neutralization, hydration, and polymerization . The primary reaction involves the neutralization of magnesium oxide with phosphate, leading to the formation of magnesium phosphate cement .

Common Reagents and Conditions

The common reagents used in the synthesis of HDMC include magnesium oxide, potassium dihydrogen phosphate, and water . The reaction conditions involve ambient curing at specific temperatures and durations to achieve the desired mechanical properties .

Major Products Formed

The major products formed from the reactions include magnesium phosphate cement, which exhibits high compressive strength, first-crack strength, ultimate flexural strength, ductility index, and toughness index .

Scientific Research Applications

HDMC has a wide range of scientific research applications, including:

Construction and Building Materials: HDMC is used in the construction industry for its high ductility and water stability, making it suitable for various structural applications.

Biomedical Applications: HDMC is explored for its potential use in bone repair and regeneration due to its biocompatibility and mechanical properties.

Environmental Applications: HDMC is investigated for its potential use in environmental remediation, such as immobilizing heavy metals and contaminants in soil and water.

Mechanism of Action

The mechanism of action of HDMC involves the acid-base neutralization reaction between magnesium oxide and phosphate, leading to the formation of magnesium phosphate cement . This reaction results in the development of a dense and stable matrix with high mechanical properties and water stability . The molecular targets and pathways involved include the formation of magnesium phosphate bonds and the hydration of the cement matrix .

Comparison with Similar Compounds

HDMC is unique compared to other similar compounds due to its high ductility and water stability. Similar compounds include:

Magnesium Ammonium Phosphate Cement: Produced using dead-burned magnesium oxide and ammonium phosphate, but it releases ammonia during hydration.

Calcium Phosphate Cement: Known for its biocompatibility and use in biomedical applications, but it lacks the high ductility and water stability of HDMC.

Portland Cement: Widely used in construction, but it does not offer the same level of ductility and water stability as HDMC.

HDMC stands out due to its superior mechanical properties and water stability, making it a valuable material in various scientific and industrial applications .

Properties

Molecular Formula |

C13H26ClF6N5O2P+ |

|---|---|

Molecular Weight |

464.79 g/mol |

IUPAC Name |

[(5-chloro-3-hydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzotriazol-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;pentafluoro-λ5-phosphane;hydrofluoride |

InChI |

InChI=1S/C13H25ClN5O2.F5P.FH/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-6(2,3,4)5;/h10-12,15,20H,3-9H2,1-2H3;;1H/q+1;; |

InChI Key |

HQSQQFBGMIHJSU-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](=C(N1CCOCC1)N2C3CCC(CC3N(N2)O)Cl)C.F.FP(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

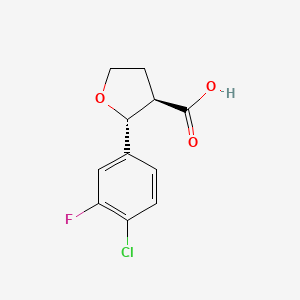

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)

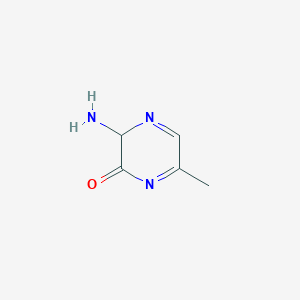

![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)

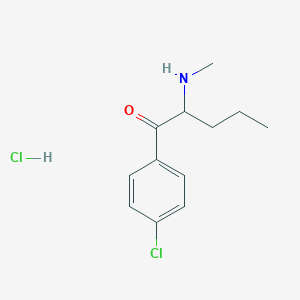

![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)

![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)

![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)